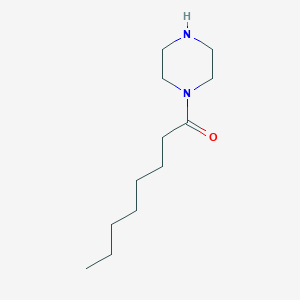

1-(Piperazin-1-yl)octan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

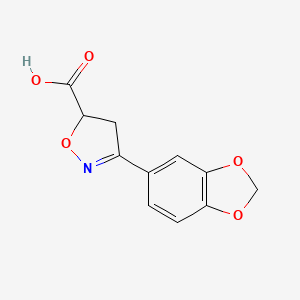

“1-(Piperazin-1-yl)octan-1-one” is a chemical compound with the molecular formula C12H24N2O . It has an average mass of 212.332 Da and a monoisotopic mass of 212.188858 Da .

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring attached to an octanone group . The molecule has three hydrogen bond acceptors, one hydrogen bond donor, and six freely rotating bonds .Physical And Chemical Properties Analysis

“this compound” has a density of 0.9±0.1 g/cm3, a boiling point of 346.0±35.0 °C at 760 mmHg, and a flash point of 163.0±25.9 °C . It also has a molar refractivity of 62.4±0.3 cm3, a polar surface area of 32 Å2, and a molar volume of 223.8±3.0 cm3 .Applications De Recherche Scientifique

PIPO has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a probe in biological studies. It has also been used in the development of new drugs and in the study of drug metabolism. Additionally, it has been used in the study of enzyme kinetics, protein folding, and protein-protein interactions.

Mécanisme D'action

Target of Action

It’s known that piperazine derivatives, which include this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

Piperazine derivatives, including this compound, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 1-(Piperazin-1-yl)octan-1-one might interact with its targets by inhibiting the reuptake of neurotransmitters, thereby prolonging their presence in the synaptic space between neurons .

Biochemical Pathways

Given that piperazine derivatives are known to act as dopamine and serotonin antagonists , it can be inferred that this compound may affect the dopaminergic and serotonergic systems in the central nervous system .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drugability of a compound, considering factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors.

Result of Action

Given its potential role as a dopamine and serotonin antagonist , it can be inferred that this compound may have an impact on mood regulation, potentially offering therapeutic benefits in the treatment of conditions like depression .

Avantages Et Limitations Des Expériences En Laboratoire

PIPO has several advantages and limitations when used in lab experiments. One advantage of PIPO is that it is easy to synthesize and is relatively inexpensive. Additionally, PIPO is a relatively stable compound, making it suitable for use in long-term experiments. However, PIPO has some limitations. For example, it has a low solubility in water, making it difficult to use in aqueous systems. Additionally, PIPO is not very soluble in organic solvents, making it difficult to use in organic synthesis reactions.

Orientations Futures

There are several potential future directions for PIPO research. For example, further research could be conducted to better understand the biochemical and physiological effects of PIPO. Additionally, further research could be conducted to better understand the mechanism of action of PIPO in biocatalysis. Furthermore, research could be conducted to explore the potential applications of PIPO in drug development and drug metabolism. Finally, research could be conducted to explore the potential of PIPO as an inhibitor or agonist of various receptors and enzymes.

Méthodes De Synthèse

PIPO is typically synthesized through the condensation of piperazine with octan-1-one. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of around 80-90°C and is typically complete within a few hours. The product of the reaction is a white crystalline solid.

Analyse Biochimique

Biochemical Properties

1-(Piperazin-1-yl)octan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with α-adrenoceptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. The interaction between this compound and these receptors can influence the signaling pathways mediated by these receptors, leading to various biochemical effects .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can induce apoptosis, a process of programmed cell death, which is crucial for maintaining cellular homeostasis . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with α-adrenoceptors can result in the inhibition of these receptors, thereby modulating the downstream signaling pathways . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing hyperglycemia and hypertriglyceridemia . At higher doses, it can exhibit toxic or adverse effects, including potential toxicity to certain organs and systems . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in lipid and carbohydrate metabolism, thereby affecting the overall metabolic profile . Understanding these interactions is crucial for elucidating the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-piperazin-1-yloctan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12(15)14-10-8-13-9-11-14/h13H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVCEZHITVCXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)

![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)

![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)